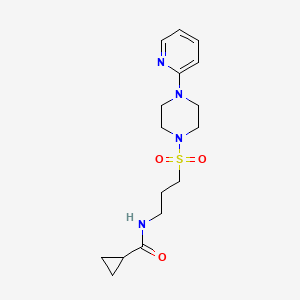

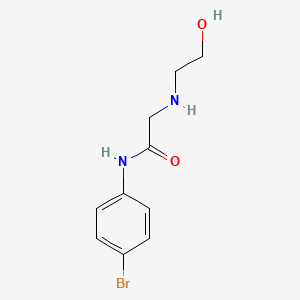

(E)-3-(furan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and contains furan moieties, which make it an interesting candidate for research.

Scientific Research Applications

Mitigation of Acrylamide and Furan in Food

One area of scientific research focuses on the mitigation strategies for acrylamide and furan compounds in food. Acrylamide and furanic compounds, such as furan and 5-hydroxymethylfurfural (HMF), are formed in various heat-treated foods and are considered "possibly carcinogenic to humans" by the International Agency for Research on Cancer. Research has explored their metabolism, toxicity, and mechanistic pathways of formation. Strategies suggested to reduce their levels in food and consumer intake include preventive strategies like the use of asparaginase and thermal input reduction (low temperature-long time dehydration; dielectric heating) and removal interventions such as vacuum treatment to remove the already formed compounds from the finished product (Anese et al., 2013).

Enantioselective Ene-reduction by Marine and Terrestrial Fungi

Another research domain involves the synthesis and transformation of related acrylamide and furan compounds. For instance, the green organic chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation and its enantioselective ene-reduction by marine and terrestrial-derived fungi has been reported. This process yields compounds with an uncommon CN-bearing stereogenic center, showcasing the potential of biotransformation in producing stereoselectively enriched compounds (Jimenez et al., 2019).

Functionalization of Polyacrylamide Substrates

Research in cell mechanobiology has utilized polyacrylamide as a material for creating substrates that can be activated for protein patterning. This enables precise control over the geometric and mechanical factors that cells perceive, contributing to advances in bioengineering and tissue engineering applications (Poellmann & Wagoner Johnson, 2013).

properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13(11-6-9-18-10-11)5-7-15-14(17)4-3-12-2-1-8-19-12/h1-4,6,8-10,13,16H,5,7H2,(H,15,17)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBOJCMRDBJXEK-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B2562079.png)

![3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2562083.png)

![4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2562085.png)

![N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2562088.png)

![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)

![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)

![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2562092.png)

![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2562093.png)

![6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2562094.png)